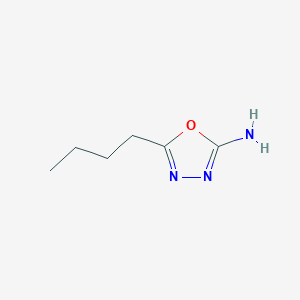

5-Butyl-1,3,4-oxadiazol-2-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-butyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANUDBLANRHSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511880 | |

| Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52838-38-7 | |

| Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of 1,3,4 Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,3,4-oxadiazole (B1194373) ring is a prominent heterocyclic motif in chemical research and development. nih.govjchemrev.com This five-membered ring, containing one oxygen and two nitrogen atoms, is derived from furan (B31954) by the replacement of two methane (B114726) groups with two pyridine-type nitrogen atoms. nih.govnih.gov Its derivatives are recognized for their chemical stability and have been identified as bioisosteres of amides and esters, meaning they can mimic the function of these groups in biological systems, which can lead to enhanced pharmacological activity. nih.gov

The versatility of the 1,3,4-oxadiazole core allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules. nih.gov Common synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines using various dehydrating agents or the reaction of acid hydrazides with other reagents. nih.gov The stability and synthetic accessibility of the 1,3,4-oxadiazole scaffold have contributed to its widespread use in various areas of chemical science. jchemrev.com

An Overview of Amino Substituted 1,3,4 Oxadiazoles in Contemporary Chemical Literature

Amino-substituted 1,3,4-oxadiazoles represent a particularly important subclass of oxadiazole derivatives. The presence of an amino group provides a site for further functionalization and can significantly influence the molecule's chemical and physical properties. nih.gov The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through several methods, including the cyclization of semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives. nih.govresearchgate.net For instance, the condensation of aldehydes with semicarbazide followed by an iodine-mediated oxidative C-O bond formation is a known route to these compounds. researchgate.netacs.org

Research has shown that the amino group in 2-amino-1,3,4-oxadiazoles can be readily derivatized, allowing for the creation of a diverse library of compounds with varying substituents. nih.gov This has made them attractive intermediates in the development of new chemical entities with tailored properties. nih.gov The reactivity of the amino group, combined with the inherent characteristics of the oxadiazole ring, makes these compounds valuable subjects of study in contemporary chemical research. acs.org

Research Trajectories and Potential Contributions of 5 Butyl 1,3,4 Oxadiazol 2 Amine to Chemical Science

Conventional Synthetic Routes to 1,3,4-Oxadiazol-2-amines

Conventional methods for synthesizing 1,3,4-oxadiazol-2-amines often involve cyclization reactions of open-chain precursors. These routes are well-established and provide reliable access to the target compounds.

A primary and widely used method for the synthesis of 2-amino-1,3,4-oxadiazoles involves the cyclization of semicarbazones, which are themselves formed from the condensation of an aldehyde with semicarbazide (B1199961). researchgate.netresearchgate.netnih.gov The resulting semicarbazone undergoes an oxidative cyclization to form the oxadiazole ring. researchgate.netresearchgate.netnih.gov

Formation of Semicarbazone: An appropriate aldehyde (e.g., pentanal for the synthesis of the 5-butyl derivative) reacts with semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297). tandfonline.comresearchgate.net

Oxidative Cyclization: The isolated semicarbazone is then treated with an oxidizing agent to induce intramolecular C-O bond formation, yielding the 2-amino-1,3,4-oxadiazole. researchgate.nettandfonline.com

Various oxidizing systems have been employed for the cyclization step, each with its own advantages. Common oxidants include:

Iodine: Iodine-mediated oxidative cyclization, often in the presence of a base like potassium carbonate, is a transition-metal-free method that works for a range of aromatic, aliphatic, and cinnamic aldehydes. researchgate.netresearchgate.netnih.govnih.gov

N-Bromosuccinimide (NBS): NBS in the presence of sodium acetate provides a rapid and efficient route to 2-amino-1,3,4-oxadiazoles. researchgate.netfigshare.com

Ceric Ammonium Nitrate: This reagent can be used for the cyclization of semicarbazones under solvent-free conditions. asianpubs.orgresearchgate.net

Electrochemical Oxidation: An environmentally benign method involves the electrooxidation of semicarbazones at a platinum electrode. researchgate.net

Table 1: Comparison of Oxidizing Agents in Semicarbazide-based Cyclization

| Oxidizing Agent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Iodine / K₂CO₃ | 1,4-Dioxane, 85°C | Transition-metal-free, scalable. researchgate.net |

| N-Bromosuccinimide (NBS) / NaOAc | Acetic Acid, Sonication or Stirring | Rapid, high yields, safer oxidizing system. researchgate.nettandfonline.comfigshare.com |

| Ceric Ammonium Nitrate | Solvent-free | Inexpensive, readily available oxidant. asianpubs.orgresearchgate.net |

| Electrochemical Synthesis | Acetic acid, LiClO₄, Pt electrode | Environmentally friendly, room temperature. researchgate.net |

Another major pathway to 2-amino-5-substituted-1,3,4-oxadiazoles starts from carboxylic acid hydrazides (acylhydrazides). For the synthesis of the target compound, this would involve pentanohydrazide.

A common method involves the reaction of an acid hydrazide with cyanogen (B1215507) bromide. google.comsemanticscholar.org The reaction proceeds through the formation of an intermediate which then cyclizes to the 2-amino-1,3,4-oxadiazole. This method is applicable to a variety of acid hydrazides, including those with alkyl and aryl substituents. google.com

Alternatively, acylthiosemicarbazides, which can be prepared from acid chlorides and thiosemicarbazide (B42300), serve as key precursors. capes.gov.brresearchgate.net These compounds undergo oxidative cyclodesulfurization to form the oxadiazole ring. nih.govnih.gov Various oxidizing agents can effect this transformation, including:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Used with potassium iodide, DBDMH is an inexpensive and easy-to-handle oxidant that gives good yields. capes.gov.brresearchgate.netjchemrev.com

Potassium Iodate (B108269) (KIO₃): This reagent allows for the direct oxidation of acylthiosemicarbazides in water, offering a greener alternative. nih.gov

Iodine/Oxone®: A combination of a catalytic amount of iodine/KI with Oxone® as the bulk oxidant provides a method with short reaction times. researchgate.net

Tosyl Chloride: In the presence of pyridine, tosyl chloride can mediate the cyclization of thiosemicarbazides. organic-chemistry.org

To improve efficiency and reduce waste, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of amino-oxadiazoles. These reactions combine several steps into a single synthetic operation without isolating intermediates, saving time and resources.

One such approach involves the condensation of an aldehyde and semicarbazide, followed by in-situ iodine-mediated oxidative cyclization, providing a facile and scalable route. researchgate.netresearchgate.netnih.gov Another one-pot method describes the synthesis of 2-amino-1,3,4-oxadiazole tethered peptidomimetics by reacting Nα-protected amino acid hydrazides with isoselenocyanato esters, where the intermediate is cyclized using molecular iodine. rsc.org

More complex MCRs, like the four-component reaction reported by Ramazani and colleagues, utilize (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aldehyde to produce 2,5-disubstituted 1,3,4-oxadiazoles in high yields at room temperature. jchemrev.com Similarly, an iridium-catalyzed three-component coupling of tertiary amides, carboxylic acids, and (N-isocyanimino)triphenylphosphorane has been developed for synthesizing α-amino 1,3,4-oxadiazoles. nih.gov These advanced MCRs highlight the move towards more sophisticated and efficient synthetic strategies. thieme-connect.comthieme-connect.commdpi.com

Green Chemistry Approaches in the Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. nih.gov Green chemistry principles, such as the use of safer solvents, energy-efficient methods, and waste reduction, are increasingly being applied to the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. nih.govwjarr.comzenodo.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods. wjarr.com These benefits include dramatically reduced reaction times, improved product yields, enhanced purity, and often solvent-free conditions. nih.govwjarr.comorientjchem.org

Several microwave-assisted protocols for the synthesis of 1,3,4-oxadiazole derivatives have been reported:

The cyclization of hydrazides with aromatic aldehydes can be achieved using acetic anhydride (B1165640) on a silica (B1680970) gel support under microwave irradiation. wjarr.com

The condensation of different hydrazides with substituted aromatic aldehydes in the presence of sodium bisulfite and an ethanol-water mixture is another effective microwave-assisted method. wjarr.com

Gaonkar and co-workers described the microwave-assisted oxidative cyclization of N-acyl hydrazones using chloramine-T. jchemrev.com

One-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been achieved by condensing monoaryl hydrazides with acid chlorides in HMPA under microwave heating. jchemrev.com

A comparison between conventional and microwave-assisted synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles showed that the microwave method significantly reduced reaction times (from hours to minutes) and increased yields (from 60-74% to 77-92%). orientjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole | 8-10 hours, 68.5% yield | 4.5 minutes, 88.3% yield | orientjchem.org |

| Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles | 2-3 hours (reflux) | 7-12 minutes (210 W) | zenodo.org |

| Synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles | Not specified | 3-4 minutes (300 W) | nih.govnih.gov |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. nih.gov Like microwave irradiation, it is considered a green chemistry technique that can lead to higher yields, shorter reaction times, and milder reaction conditions. figshare.comnih.gov

For the synthesis of 2-amino-1,3,4-oxadiazoles, ultrasound has been successfully applied to the NBS-mediated oxidative cyclization of semicarbazones. tandfonline.comfigshare.com In one study, this sonochemical protocol furnished the desired products in just 15 minutes, compared to 90 minutes required under conventional stirring, with comparable yields. tandfonline.com

Another ultrasound-assisted procedure involves the reaction of hydrazides with cyanogen bromide in ethanol (B145695) with potassium bicarbonate as a base, producing 5-substituted 1,3,4-oxadiazol-2-amines in high yields (81–93%). semanticscholar.org These methods demonstrate that ultrasound is a valuable tool for the efficient and green synthesis of the oxadiazole core structure. rdd.edu.iqresearchgate.net

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazoles, including the specific target compound this compound, is crucial for creating specific isomers and avoiding unwanted byproducts. organic-chemistry.orgacs.orgnih.gov A significant advancement in this area is the reagent-based cyclization of thiosemicarbazide intermediates. organic-chemistry.orgacs.orgnih.govacs.org

This method allows for the regioselective formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles by carefully selecting the reaction conditions. organic-chemistry.orgacs.orgnih.govacs.org

Table 1: Reagent-Based Regioselective Cyclization

| Reagents | Solvent | Major Product | Reference |

|---|---|---|---|

| EDC·HCl | DMSO | 2-amino-1,3,4-oxadiazole | organic-chemistry.orgacs.orgnih.govacs.org |

| p-TsCl, triethylamine | N-methyl-2-pyrrolidone (NMP) | 2-amino-1,3,4-thiadiazole | organic-chemistry.orgacs.orgacs.org |

The regioselectivity of the reaction using p-TsCl is influenced by the substituents on the thiosemicarbazide and the polarity of the solvent. acs.orgacs.org Polar solvents favor the formation of the 2-amino-1,3,4-thiadiazole. acs.org This methodology provides a versatile platform for synthesizing a diverse range of 2-amino-1,3,4-oxadiazole derivatives with high yields and selectivity. organic-chemistry.orgacs.orgnih.gov

Mechanistic Investigations of 1,3,4-Oxadiazol-2-amine (B1211921) Formation Pathways

Understanding the reaction mechanism is key to optimizing the synthesis of 2-amino-1,3,4-oxadiazoles. Several mechanistic pathways have been proposed and investigated.

One common route involves the oxidative cyclization of semicarbazones. nih.gov For example, the reaction can be initiated by an oxidizing agent like iodine, which facilitates the formation of a C-O bond, leading to the cyclized product. nih.govnih.govresearchgate.net

Another investigated mechanism is the cyclodesulfurization of N-acyl thiosemicarbazides. researchgate.net In a study using potassium iodate as an oxidant, it was proposed that an activated carbodiimide (B86325) intermediate is generated from the thiosemicarbazide, which then cyclizes to form the 2-acylamino-1,3,4-oxadiazole. nih.gov Control experiments indicated that the oxidation and desulfurization step is crucial for this transformation. nih.gov

The formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides mediated by molecular iodine is believed to proceed through an in situ generated thiosemicarbazide which then undergoes intramolecular cyclodesulfurization. researchgate.net

These mechanistic insights are critical for the rational design of more efficient and selective synthetic routes to this compound and other valuable amino-oxadiazole compounds.

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is a cornerstone in the characterization of novel compounds, offering detailed insights into the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structural features of this compound and its analogues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. In the ¹H-NMR and ¹³C-NMR spectra of this compound and its derivatives, characteristic signals corresponding to the butyl group and the oxadiazole ring are observed. nih.govnih.gov

For instance, in the ¹H-NMR spectrum, the protons of the butyl group typically appear as a triplet for the terminal methyl (CH₃) group and multiplets for the methylene (B1212753) (CH₂) groups. The protons of the amino group (NH₂) often present as a broad singlet. rsc.org The chemical shifts in ¹³C-NMR spectra further corroborate the structure, with distinct signals for the carbons of the butyl chain and the two carbons of the oxadiazole ring. researchgate.net The specific chemical shifts can be influenced by the solvent used and the presence of other substituents on the oxadiazole ring. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Spectral Data for 1,3,4-Oxadiazole Derivatives

| Compound/Fragment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Butyl Group | ||

| CH₃ | ~0.9 (triplet) | ~13.7 |

| CH₂ | ~1.3-1.7 (multiplets) | ~19.9, ~32.2 |

| N-CH₂ | ~3.1 (triplet) | ~40.4 |

| Oxadiazole Ring | ||

| C2 & C5 | - | ~155-165 |

| Amino Group | ||

| NH₂ | Broad singlet | - |

| Aromatic Protons (in derivatives) | ~7.1-8.3 (multiplets) | ~125-145 |

Note: The exact chemical shifts may vary depending on the specific derivative and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of the amine and oxadiazole functionalities. nih.govsemanticscholar.org

Key vibrational frequencies include N-H stretching vibrations for the primary amine, C=N stretching of the oxadiazole ring, and C-O-C stretching, also associated with the heterocyclic ring. researchgate.netresearchgate.net The presence of the butyl group is indicated by C-H stretching and bending vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3100-3300 |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Oxadiazole (C=N) | Stretching | 1610-1670 |

Note: The specific wavenumbers can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS, HR-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Electrospray ionization (ESI-MS) is a soft ionization technique often used for polar molecules like the title compound and its derivatives, typically showing a prominent protonated molecular ion peak [M+H]⁺. uni.lumassbank.eu

The fragmentation pattern observed in the mass spectrum can provide further structural information. For this compound, fragmentation may involve the loss of the butyl group or cleavage of the oxadiazole ring. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometric Data for this compound (C₆H₁₁N₃O)

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 141.0902 |

| [M+H]⁺ | 142.0975 |

Note: These values are based on theoretical calculations and may be confirmed by experimental data. uni.lu

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

For derivatives of this compound that can be grown as single crystals, SCXRD analysis offers unparalleled insight into their three-dimensional structure. nih.govnih.gov This technique can confirm the planarity of the oxadiazole ring and determine the conformation of the butyl substituent. Furthermore, SCXRD reveals the crystal packing, which is governed by intermolecular forces such as hydrogen bonding (e.g., involving the amino group) and van der Waals interactions. tandfonline.com These interactions are crucial in understanding the solid-state properties of the material.

Table 4: Illustrative Crystallographic Data for a 1,3,4-Oxadiazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.2 |

| Volume (ų) | 1290 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an SCXRD experiment.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for the characterization of bulk crystalline materials. epstem.net It is used to identify the crystalline phase of a compound and can be employed to assess the purity of a synthesized batch. The resulting diffraction pattern, a plot of intensity versus the diffraction angle 2θ, is a unique fingerprint for a specific crystalline solid. epstem.net While not providing the detailed atomic coordinates of SCXRD, PXRD is essential for confirming the identity of the bulk material and ensuring consistency between different batches. It can also be used to study polymorphism, the ability of a compound to exist in more than one crystal structure.

Elemental Composition and Purity Assessment

The verification of a synthesized chemical entity's molecular formula and the determination of its purity are foundational steps in chemical characterization. For this compound and its derivatives, elemental analysis provides a quantitative measure of the constituent elements (carbon, hydrogen, nitrogen, etc.), which is then compared against theoretically calculated values derived from the proposed molecular formula. This comparison is critical for confirming the successful synthesis of the target structure. Complementary techniques, particularly Liquid Chromatography-Mass Spectrometry (LCMS), are employed to assess the purity of the compound and corroborate its molecular weight.

Elemental Composition

The molecular formula for the parent compound, this compound, is C₆H₁₁N₃O. scbt.comuni.lu Based on this formula, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound Press the button below to see the data. CompoundData

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 6 | 72.066 | 51.05% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.85% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 29.77% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.33% |

| Total | 141.174 | 100.00% |

Note: Percentages are calculated based on the molecular weight of 141.17. scbt.com

Research on various derivatives of the 1,3,4-oxadiazole scaffold consistently includes elemental analysis to validate the structures of the newly synthesized compounds. The experimental findings for these derivatives typically show a very close correlation with the calculated values, often differing by less than 0.4%, which is within the acceptable margin for confirming the empirical formula.

Table 2: Comparison of Calculated vs. Found Elemental Analysis for 1,3,4-Oxadiazole Derivatives Press the button below to see the data. CompoundData

| Compound/Derivative | Molecular Formula | Analysis Type | C (%) | H (%) | N (%) | Reference |

| A 5-Aryl-1,3,4-oxadiazole Derivative | C₂₁H₃₅N₃O₃ | Calculated | 66.81 | 9.34 | 11.13 | mdpi.com |

| Found | 66.85 | 9.38 | 11.14 | mdpi.com | ||

| A Thio-1,3,4-oxadiazol-2-yl Derivative | Not Specified | Calculated | 60.71 | 5.34 | 10.11 | researchgate.net |

| Found | 60.71 | 5.34 | 10.11 | researchgate.net | ||

| An Azo Dye Derivative of 5-phenyl-1,3,4-thiadiazole-2-amine | C₁₄H₁₁N₅S | Calculated | 59.77 | 3.94 | 24.90 | researchgate.net |

| Found | 59.72 | 3.91 | 24.88 | researchgate.net |

Purity Assessment

Purity is a critical parameter, and it is often assessed using chromatographic methods coupled with mass spectrometry. LCMS is a powerful technique used to separate the synthesized compound from any unreacted starting materials or by-products, while simultaneously confirming its molecular weight via the mass-to-charge ratio (m/z).

In the characterization of thio-1,3,4-oxadiazol-2-yl derivatives, LCMS has been utilized to establish both purity and molecular mass. researchgate.net For example, one synthesized derivative was found to have a purity of 94.4% as determined by LCMS. researchgate.net The mass spectra provide further structural confirmation by showing a peak corresponding to the protonated molecule [M+1]⁺.

Table 3: LCMS Data for Purity and Mass Confirmation of 1,3,4-Oxadiazole Derivatives Press the button below to see the data. CompoundData

| Derivative Type | Purity (%) | Mass Spectrometry Peak [M+1]⁺ (m/z) | Reference |

| Thio-1,3,4-oxadiazol-2-yl Derivative 1 | 94.4 | 398.9 | researchgate.net |

| Thio-1,3,4-oxadiazol-2-yl Derivative 2 | Not Reported | 416.7 | researchgate.net |

| Thio-1,3,4-oxadiazol-2-yl Derivative 3 | Not Reported | 351.0 | researchgate.net |

| Thio-1,3,4-oxadiazol-2-yl Derivative 4 | Not Reported | 266.30 | researchgate.net |

These analytical techniques, when used in conjunction, provide a comprehensive and reliable characterization of the elemental composition and purity of this compound and its analogous structures, ensuring the integrity of the compounds for further study.

Computational and Theoretical Studies on 1,3,4 Oxadiazol 2 Amines

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the molecular properties of 1,3,4-oxadiazole (B1194373) derivatives. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational techniques, offering a balance between accuracy and computational cost. These methods are instrumental in optimizing molecular geometries, predicting spectroscopic properties, and elucidating the electronic nature of compounds like 5-Butyl-1,3,4-oxadiazol-2-amine.

The electronic structure of a molecule is intrinsically linked to its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com

A smaller HOMO-LUMO gap generally signifies higher reactivity and a greater propensity for electron transfer. nih.gov In the context of 1,3,4-oxadiazol-2-amine (B1211921) derivatives, the nature of the substituent at the 5-position significantly influences the FMO energies and the energy gap. For instance, studies on various 5-substituted-1,3,4-oxadiazole derivatives have shown that electron-donating groups, such as alkyl groups like the butyl group in this compound, tend to increase the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups would lower the LUMO energy, enhancing the molecule's electrophilic character. nih.gov

Theoretical calculations for related 1,3,4-oxadiazole derivatives provide insight into the expected values for this compound. For example, DFT calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) at the B3LYP/6-311++G(d,p) level of theory yielded a HOMO-LUMO gap of 4.4815 eV. ajchem-a.com Another study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives reported HOMO-LUMO gaps ranging from 3.15 eV to 3.83 eV, calculated at the B3LYP/6-311G(d,p) level. nih.gov These values underscore the influence of different substituents on the electronic properties of the oxadiazole core.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Calculation Method |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.5743 | -2.0928 | 4.4815 | B3LYP/6-311++G(d,p) |

| 1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives nih.gov | - | - | 3.15 - 3.83 | B3LYP/6-311G(d,p) |

Note: The data presented is for illustrative purposes and is based on studies of related 1,3,4-oxadiazole derivatives. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack.

The distribution of atomic charges within a molecule provides further insight into its electronic structure and reactivity. Computational methods can be used to calculate the charges on individual atoms, revealing the extent of electron delocalization and intramolecular charge transfer. In 1,3,4-oxadiazole systems, the heteroatoms (nitrogen and oxygen) generally carry negative charges, while the carbon atoms of the ring and the attached substituents are typically more positive.

The presence of an amino group at the 2-position and a butyl group at the 5-position in this compound will influence the charge distribution. The amino group, being an electron-donating group, will increase the electron density on the oxadiazole ring. The butyl group, also an electron-donating alkyl group, will further contribute to this effect. This intramolecular charge transfer from the substituents to the heterocyclic ring is a key characteristic that governs the molecule's chemical behavior and its potential to interact with biological targets.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, with a larger HOMO-LUMO gap correlating with greater hardness and lower reactivity. researchgate.net Softness is the reciprocal of hardness and indicates a molecule's polarizability. The electrophilicity index quantifies the ability of a molecule to accept electrons.

For 1,3,4-oxadiazole derivatives, these reactivity indices are sensitive to the nature of the substituents. An electron-donating substituent like a butyl group would be expected to decrease the chemical hardness and increase the softness of the molecule, thereby enhancing its reactivity. Fukui functions are another set of reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Measure of the capacity of an atom or group of atoms to receive electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. |

| Note: I represents the ionization potential and A represents the electron affinity. These can be approximated using the energies of the HOMO and LUMO orbitals. |

Stability and Aromaticity Assessment of the 1,3,4-Oxadiazole Ring System

The stability and aromaticity of the 1,3,4-oxadiazole ring are fundamental to its utility as a scaffold in drug design. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle. nih.gov Its aromatic character contributes to its thermal stability. nih.gov

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic molecule gains from the delocalization of its π-electrons. Various computational methods can be employed to calculate the ASE of the 1,3,4-oxadiazole ring. While the presence of two nitrogen atoms reduces the aromaticity compared to furan (B31954), the 1,3,4-oxadiazole ring still possesses significant resonance energy, contributing to its stability. nih.gov The substitution pattern on the ring can modulate its aromaticity. Electron-donating groups like the butyl group in this compound can influence the electron delocalization within the ring and thus affect its ASE.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). github.iomdpi.com A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character. github.io

The aromaticity of the 1,3,4-oxadiazole ring has been a subject of theoretical investigation. Computational studies using magnetic criteria like NICS suggest that the 1,3,4-oxadiazole ring possesses a degree of aromatic character. researchgate.net However, the extent of this aromaticity can vary depending on the nature of the substituents attached to the ring and the computational method used for evaluation. researchgate.netresearchgate.net For instance, one study investigating mono- and disubstituted 1,3,4-oxadiazoles found that while the geometric-based aromaticity index (HOMA) suggested a non-aromatic character, NICS calculations predicted a relatively high aromaticity. researchgate.net This highlights that the electron-donating or withdrawing nature of substituents, such as the butyl and amine groups in this compound, can modulate the π-electron delocalization within the heterocyclic ring. researchgate.net

The NICS values for a given ring system provide a quantitative measure of its aromaticity, which can be correlated with its stability and reactivity. For the 1,3,4-oxadiazole system, the presence of heteroatoms (nitrogen and oxygen) influences the electron distribution and, consequently, the magnetic properties that define its aromatic character.

Computational Modeling of Reaction Pathways and Thermochemistry

Computational modeling, particularly using Density Functional Theory (DFT), is an invaluable tool for elucidating reaction mechanisms and predicting the thermodynamics and kinetics of chemical syntheses. For 1,3,4-oxadiazol-2-amine derivatives, these models can map out the energy landscape of synthetic routes, identify transition states, and calculate the feasibility of reactions.

Common synthetic pathways toward 2-amino-1,3,4-oxadiazoles often involve the cyclization of precursors like semicarbazones or acylthiosemicarbazides. nih.govmdpi.comjchemrev.com For example, one established method is the oxidative cyclization of semicarbazones, which can be initiated by various reagents, including iodine or photocatalysts. nih.gov Another prevalent route is the dehydrative cyclization or desulfurization of acylthiosemicarbazides. nih.govjchemrev.com

Theoretical models of these reactions typically involve the following steps:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and are used to compute thermochemical data.

For instance, the cyclization of an acylthiosemicarbazide to a 2-amino-1,3,4-oxadiazole can be modeled to understand the energetics of the ring-closing step and the subsequent elimination of water or hydrogen sulfide. researchgate.net Thermochemical data derived from these calculations, such as the heat of reaction (ΔH) and Gibbs free energy of reaction (ΔG), indicate whether a reaction is exothermic or endothermic and spontaneous under given conditions. arabjchem.org These computational insights are crucial for optimizing reaction conditions, such as temperature and catalysts, to improve yields and selectivity in the synthesis of compounds like this compound. arabjchem.orgmdpi.com

Simulation and Prediction of Spectroscopic Properties (UV-Vis, NMR, IR)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, providing a means to verify experimental data and interpret spectra. DFT and its time-dependent extension (TD-DFT) are standard tools for simulating IR, NMR, and UV-Vis spectra. nahrainuniv.edu.iqnih.gov

UV-Vis Spectroscopy

The electronic absorption spectra of 1,3,4-oxadiazole derivatives are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions. For many 1,3,4-oxadiazole derivatives, the predicted spectra show good agreement with experimental results, particularly when solvent effects are included in the calculation using models like the Polarizable Continuum Model (PCM). beilstein-journals.org

TD-DFT studies on related 1,3,4-oxadiazole structures analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to characterize the primary electronic transitions responsible for UV-Vis absorption. nih.govscirp.org The energy gap between HOMO and LUMO is also a key parameter related to the molecule's electronic properties and reactivity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods, most notably the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov Theoretical calculations of ¹H and ¹³C NMR spectra are instrumental in confirming the structure of newly synthesized compounds.

For 1,3,4-oxadiazole derivatives, calculations can predict the chemical shifts of the carbon atoms within the heterocyclic ring (C2 and C5). orientjchem.org Studies on similar structures show that these carbons typically resonate in the range of 155–165 ppm, with the specific shift influenced by the electronic effects of the substituents at these positions. nih.govnih.gov For this compound, the electron-donating amine group at C2 and the alkyl butyl group at C5 would have distinct effects on the electron density and thus the chemical shifts of the ring carbons. The predicted spectra serve as a powerful complement to experimental data for structural elucidation.

| Compound Structure | Oxadiazole C2 (ppm) | Oxadiazole C5 (ppm) | Reference |

|---|---|---|---|

| 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine | 157.62 | 164.70 | orientjchem.org |

| N-Dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine | 166.73 | 158.92 | nih.gov |

IR Spectroscopy

The simulation of infrared (IR) spectra through DFT calculations is a standard procedure for assigning vibrational modes. capes.gov.brajchem-a.com By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is often scaled by an empirical factor to achieve better agreement with experimental data, correcting for anharmonicity and other systematic errors in the theoretical model. capes.gov.br

For 1,3,4-oxadiazole derivatives, DFT calculations can accurately predict the frequencies of key functional groups. researchgate.net Characteristic vibrational modes include:

N-H stretching of the amine group, typically observed above 3100 cm⁻¹.

C-H stretching from the butyl group, usually found in the 2800–3000 cm⁻¹ region.

C=N stretching of the oxadiazole ring, which appears in the 1550–1650 cm⁻¹ range. ajchem-a.com

C-O-C stretching of the oxadiazole ring, located in the fingerprint region. ajchem-a.com

Comparing the calculated vibrational frequencies with experimental FT-IR spectra is a robust method for confirming the molecular structure of compounds like this compound.

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (cm-1) | Assignment |

|---|---|---|---|

| C-H Stretching | 3059 | 3055 | Aromatic C-H stretch |

| C=N/C=C Stretching | 1602 | 1584 | Mixed stretching modes of rings |

| C-O Stretching | 1226 | 1233 | Ring C-O stretch |

| C-H Bending | 835 | 826 | Out-of-plane aryl C-H bend |

Data sourced from a study on a related diaryl-1,3,4-oxadiazole. ajchem-a.com

Chemical Reactivity and Derivatization Strategies for 5 Butyl 1,3,4 Oxadiazol 2 Amine

Reactions at the Amino Group (Position 2)

The primary amino group at the C-2 position of the 1,3,4-oxadiazole (B1194373) ring is a key site for a multitude of chemical transformations. This nucleophilic group readily participates in reactions with various electrophiles, leading to a diverse array of derivatives.

Acylation Reactions and Amide Formation

The amino group of 5-substituted-2-amino-1,3,4-oxadiazoles can be readily acylated to form the corresponding N-acylated derivatives. nih.govacs.org This reaction is typically achieved by treating the parent amine with acylating agents such as acid chlorides or acid anhydrides in the presence of a suitable base. acs.org The resulting N-(5-butyl-1,3,4-oxadiazol-2-yl)amides are a significant class of compounds with various applications. The formation of these amides can be confirmed by spectroscopic methods. For instance, in the infrared (IR) spectrum, the appearance of a characteristic C=O stretching band and the shifting of N-H stretching bands are indicative of amide formation.

A general protocol for the functionalization of the 2-amino-1,3,4-oxadiazole core skeleton involves reaction with various electrophiles, including acid halides, in high yields. nih.govacs.org

Table 1: Examples of Acylation Reactions of 2-Amino-1,3,4-oxadiazole Derivatives

| Acylating Agent | Product | Reference |

| Acid Halides | N-(5-substituted-1,3,4-oxadiazol-2-yl)amide | nih.govacs.org |

| Sulfonyl Chlorides | N-(5-substituted-1,3,4-oxadiazol-2-yl)sulfonamide | nih.govacs.org |

Urea (B33335) Derivative Synthesis

The synthesis of urea derivatives from 2-amino-5-substituted-1,3,4-oxadiazoles is a common derivatization strategy. nih.gov These derivatives are typically prepared by reacting the 2-amino-1,3,4-oxadiazole with an appropriate isocyanate. nih.gov For example, the reaction of a 5-aryl-1,3,4-oxadiazol-2-amine with dodecyl isocyanate leads to the formation of the corresponding N-dodecyl-N'-(5-aryl-1,3,4-oxadiazol-2-yl)urea. nih.gov This reaction proceeds through the nucleophilic attack of the amino group on the isocyanate carbon. The synthesis is often carried out in a suitable solvent and may be followed by cyclization under specific conditions. nih.gov

Table 2: Synthesis of Urea Derivatives from 5-Aryl-1,3,4-oxadiazol-2-amines

| Reagent | Product | Yield | Reference |

| Dodecyl isocyanate | N-dodecyl-N'-(5-aryl-1,3,4-oxadiazol-2-yl)urea | 41-100% | nih.gov |

Schiff Base Formation

The amino group of 5-butyl-1,3,4-oxadiazol-2-amine can condense with various aldehydes and ketones to form Schiff bases (imines). uobaghdad.edu.iqjst.go.jpresearchgate.net This reaction is a versatile method for introducing a wide range of substituents onto the oxadiazole core. The formation of Schiff bases is typically carried out by refluxing the 2-amino-1,3,4-oxadiazole derivative with an aldehyde in a suitable solvent, such as ethanol (B145695). uobaghdad.edu.iqjst.go.jp The structures of these Schiff bases can be confirmed by spectroscopic techniques like IR and NMR. uobaghdad.edu.iqjst.go.jp For instance, the IR spectra of the resulting Schiff bases show a characteristic absorption band for the C=N (azomethine) group. impactfactor.org

Numerous studies have reported the synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-oxadiazoles with various aromatic aldehydes. jst.go.jp These reactions provide a facile route to a diverse library of compounds. jst.go.jpresearchgate.netacs.org

Table 3: Examples of Schiff Base Formation with 2-Amino-1,3,4-oxadiazole Derivatives

| Aldehyde | Product | Reference |

| Aromatic Aldehydes | 2-(Arylideneamino)-5-substituted-1,3,4-oxadiazole | jst.go.jp |

| Aliphatic Aldehydes | 2-(Alkylideneamino)-5-substituted-1,3,4-oxadiazole | researchgate.netacs.org |

| Cinnamic Aldehydes | 2-(Cinnamylideneamino)-5-substituted-1,3,4-oxadiazole | researchgate.netacs.org |

Mannich Reactions and Synthesis of Mannich Bases

The 2-amino group of 5-substituted-1,3,4-oxadiazoles can participate in Mannich reactions, although the more common pathway for 1,3,4-oxadiazole derivatives involves the N-H of the oxadiazole ring in 1,3,4-oxadiazole-2-thiones. tandfonline.comnih.govnih.govproquest.com In a typical Mannich reaction, an active hydrogen-containing compound (in this context, potentially the amino group) reacts with formaldehyde (B43269) and a primary or secondary amine to yield a Mannich base. nih.govnih.govproquest.com For 1,3,4-oxadiazole-2-thiones, the reaction occurs at the nitrogen atom of the heterocyclic ring, leading to N-Mannich bases. nih.govnih.govproquest.com

While direct Mannich reactions on the 2-amino group of this compound are less commonly reported in the provided search results, the general principle of aminomethylation is a key derivatization strategy for the broader 1,3,4-oxadiazole class. nih.govnih.govproquest.com

Functionalization of the Butyl Side Chain (Position 5)

The butyl side chain at position 5 of the oxadiazole ring offers another site for chemical modification, although this is generally less explored than reactions at the amino group. The reactivity of the alkyl chain is typically lower than that of the amino group. However, functionalization can be achieved through various synthetic strategies.

One approach involves the use of transition metal-catalyzed C-H activation. researchgate.net This modern synthetic method allows for the direct introduction of functional groups into otherwise inert C-H bonds. For example, nickel-catalyzed alkylation of C-H bonds has been used to form branched 5-alkyl-2-phenyl-1,3,4-oxadiazoles. researchgate.net This suggests that similar strategies could be applied to the butyl group of this compound to introduce further diversity.

Another potential route for functionalization could involve radical reactions, where a hydrogen atom on the butyl chain is abstracted and replaced by another functional group. The specific conditions and reagents would determine the position and nature of the new substituent.

Cyclization and Ring Transformation Reactions Leading to Fused Scaffolds

The 1,3,4-oxadiazole ring, particularly when substituted with a reactive group like a 2-amino moiety, can undergo cyclization and ring transformation reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of more complex molecular architectures.

One notable transformation is the conversion of 1,3,4-oxadiazoles into s-triazole-fused heterocycles. acs.org For instance, the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with hydrazine (B178648) hydrate (B1144303) can lead to the formation of uobaghdad.edu.iqjst.go.jpacs.orgtriazolo[3,4-b] nih.govjst.go.jpacs.orgthiadiazines. jocpr.com This involves a ring transformation where the oxadiazole ring is opened and subsequently re-closed to form the triazole ring.

Furthermore, 2-amino-1,3,4-oxadiazole derivatives can serve as precursors for the synthesis of other heterocyclic systems through cyclocondensation reactions. nih.gov The specific outcome of these reactions depends on the nature of the second reactant and the reaction conditions employed. For example, the reaction of 2-amino-1,3,4-oxadiazoles with α,β-unsaturated ketones can lead to the formation of pyrimidine-fused systems.

Hybrid Scaffold Construction through Linker Chemistry

The construction of hybrid molecules by coupling this compound with other pharmacophores is a key strategy in medicinal chemistry. This approach utilizes the reactive 2-amino group as a versatile handle for derivatization, enabling the synthesis of novel molecular architectures with potentially synergistic or multi-target biological activities. The amino group's nucleophilicity is central to forming stable covalent bonds with various linkers and electrophilic partners.

The primary amine of the 5-substituted-2-amino-1,3,4-oxadiazole core serves as a nucleophilic point for creating hybrid scaffolds. This is often achieved by reacting the amine with electrophilic counterparts, such as acid chlorides, isocyanates, or aldehydes, to form amide, urea, or imine linkages, respectively. These reactions tether the oxadiazole ring to another bioactive moiety, effectively creating a new hybrid molecule. nih.govresearchgate.net This strategy allows for the exploration of vast chemical space and the development of compounds that can interact with multiple biological targets. nih.govnih.gov

For instance, research into cholinesterase inhibitors has demonstrated the successful tethering of 5-aryl-1,3,4-oxadiazoles to an N-benzylpiperidine analogue via a (methyl)amino linker. nih.gov This hybridization resulted in dual-action inhibitors with enhanced binding affinity. nih.gov The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester groups, capable of participating in hydrogen bonding interactions, which can be crucial for receptor binding. nih.gov

Another common derivatization strategy involves the condensation of the 2-amino group with aldehydes to form Schiff bases (imines). orientjchem.orgmdpi.com These imine linkages can serve as the final hybrid scaffold or as intermediates for further reactions, such as cycloadditions, to create more complex heterocyclic systems. orientjchem.org Azomethine (Schiff base) linkages are considered attractive connecting units for binding two pharmacophores to generate innovative bifunctional drugs. mdpi.com

The following tables summarize representative derivatization reactions, showcasing the versatility of the 2-amino-1,3,4-oxadiazole scaffold in constructing hybrid molecules. While direct examples for the 5-butyl derivative are specific, the reactivity patterns are general for the 2-amino-1,3,4-oxadiazole class.

Table 1: Synthesis of N-Substituted-1,3,4-oxadiazol-2-amines via Amide and Urea Linkages

This table illustrates the formation of hybrid molecules where the 2-amino group of the oxadiazole is acylated or has reacted with an isocyanate to form a stable linker.

| Starting Oxadiazole Scaffold | Reactant / Linker | Resulting Hybrid Scaffold | Linkage Type | Reference |

| 5-Aryl-1,3,4-oxadiazol-2-amine | Dodecyl isocyanate | N-dodecyl-5-aryl-1,3,4-oxadiazol-2-ylurea | Urea | nih.gov |

| 5-Aryl-1,3,4-oxadiazol-2-amine | N-benzylpiperidine derivative (with acid chloride) | 5-Aryl-N-(N-benzylpiperidinyl)-1,3,4-oxadiazol-2-carboxamide | Amide | nih.gov |

| 7-Oxyacetic hydrazide coumarin | Benzoic acid | 4-Methyl-7-(5-phenyl-1,3,4-oxadiazol-2-yl methoxy) coumarin | Amide (via cyclization) | |

| 2-Amino-5-mercapto-1,3,4-thiadiazole* | Terephthaldehyde | Bis-imine derivative | Imine | orientjchem.org |

*Note: This is a thiadiazole analogue, demonstrating similar reactivity of the 2-amino group.

Table 2: Synthesis of Hybrid Scaffolds via Schiff Base Formation and Subsequent Cyclization

This table details the construction of more complex hybrid systems where the initial imine linkage, formed from the 2-amino group, undergoes further chemical transformation.

*Note: This is a thiadiazole analogue, demonstrating similar reactivity of the 2-amino group.

The synthesis of such hybrid molecules often involves straightforward, high-yielding reactions, making the 2-amino-1,3,4-oxadiazole scaffold an attractive building block in drug discovery and materials science. nih.gov The stability of the 1,3,4-oxadiazole ring further enhances its utility as a core component in these larger, more complex structures. nih.govresearchgate.net

Advanced Applications in Materials Science and Supramolecular Chemistry

Optoelectronic Materials Applications

The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) core is a key attribute for its use in optoelectronic devices, where efficient charge transport and injection are paramount.

Derivatives of 1,3,4-oxadiazole are frequently investigated as electron-transporting or hole-blocking materials in OLEDs due to their high electron affinity and thermal stability. Similarly, in organic solar cells, they can be employed to facilitate charge separation and collection.

Despite the suitability of the oxadiazole scaffold, a detailed search of scientific databases reveals a lack of specific studies focused on the application of 5-Butyl-1,3,4-oxadiazol-2-amine in either OLEDs or organic solar cells. The performance metrics of such devices are therefore not available.

Table 1: Hypothetical Performance Metrics for OLEDs and Organic Solar Cells Incorporating this compound

| Device Type | Key Performance Parameter | Reported Value for this compound |

| OLED | External Quantum Efficiency (EQE) | No data available |

| OLED | Turn-on Voltage (Von) | No data available |

| OLED | Maximum Brightness (cd/m²) | No data available |

| Organic Solar Cell | Power Conversion Efficiency (PCE) | No data available |

| Organic Solar Cell | Fill Factor (FF) | No data available |

Note: This table is for illustrative purposes only. No experimental data for this compound in these applications has been found in the reviewed literature.

The rigid structure and potential for high photoluminescence quantum yields in some 1,3,4-oxadiazole derivatives make them candidates for applications such as laser dyes, optical brighteners (whiteners), and scintillators for detecting ionizing radiation. These applications rely on the efficient absorption of UV light and subsequent emission in the visible spectrum.

However, there is no specific research documenting the synthesis or evaluation of this compound for these particular optical applications. Its absorption and emission spectra, quantum yield, and suitability as a gain medium or fluorescent agent have not been reported.

The 1,3,4-oxadiazole nucleus, with its embedded nitrogen and oxygen atoms, can act as a potential coordination site for metal ions. This property can be harnessed to create fluorogenic chemosensors, where the fluorescence properties of the molecule change upon binding to a specific analyte. When integrated into a polymer, this can lead to highly sensitive and selective sensor materials.

A review of the literature indicates that while the general class of oxadiazoles (B1248032) is explored for chemosensory applications, there are no published studies on the use of this compound as a monomer for creating fluorogenic chemosensory polymers.

Polymeric Materials Integration

The incorporation of heterocyclic units like 1,3,4-oxadiazole into polymer backbones can significantly enhance the thermal stability, mechanical strength, and electronic properties of the resulting materials. The amine group on this compound provides a reactive handle for polymerization reactions, such as the formation of polyamides or polyimides.

Nevertheless, specific research detailing the integration of this compound into polymeric structures is absent from the current body of scientific literature. The synthesis routes and the properties of such polymers have not been investigated.

Liquid Crystalline Materials Development

The rigid, rod-like shape of many 1,3,4-oxadiazole derivatives makes them excellent candidates for the core structures of liquid crystals. These materials are crucial for display technologies and other photonic applications due to their ability to self-organize into ordered phases with anisotropic properties.

While numerous liquid crystals based on the 1,3,4-oxadiazole core have been synthesized and characterized, there is no specific mention or study of this compound as a mesogenic compound in the scientific literature.

Supramolecular liquid crystals are formed through non-covalent interactions, such as hydrogen bonding. The amino group in this compound is theoretically capable of forming the necessary hydrogen bonds to drive the self-assembly of supramolecular liquid crystalline structures.

Despite this theoretical potential, there are no research findings available that explore the use of this compound in the formation of supramolecular liquid crystals. The phase behavior and mesomorphic properties of systems involving this compound remain uninvestigated.

Table 2: Summary of Investigated Applications for this compound

| Application Area | Subsection | Specific Research Findings for this compound |

| Optoelectronic Materials | 6.1.1. OLEDs and Organic Solar Cells | No specific research found. |

| Optoelectronic Materials | 6.1.2. Laser Dyes, Optical Brighteners, Scintillators | No specific research found. |

| Optoelectronic Materials | 6.1.3. Fluorogenic Chemosensory Polymers | No specific research found. |

| Polymeric Materials | 6.2. Polymeric Materials Integration | No specific research found. |

| Liquid Crystalline Materials | 6.3. Liquid Crystalline Materials Development | No specific research found. |

| Liquid Crystalline Materials | 6.3.1. Supramolecular Liquid Crystals | No specific research found. |

This compound represents a molecule of significant, yet untapped, potential in the field of advanced materials. While the foundational 1,3,4-oxadiazole structure is a celebrated component in numerous applications, from optoelectronics to liquid crystals, the specific derivative bearing a 5-butyl and a 2-amino substituent has been overlooked by the research community. This review confirms a clear gap in the literature, with no dedicated studies on its performance in OLEDs, solar cells, optical materials, or its integration into functional polymers and liquid crystals. The absence of empirical data underscores not a lack of potential, but a wealth of opportunity. The synthesis and characterization of this compound and its derivatives could pave the way for new materials with tailored properties, and future research is essential to unlock the promising applications of this intriguing compound.

Supramolecular Architectures and Coordination Chemistry

The 1,3,4-oxadiazole ring is a privileged scaffold in supramolecular chemistry and the design of coordination compounds. nih.gov The presence of nitrogen and oxygen atoms within the heterocyclic ring, along with the exocyclic amine group in this compound, offers multiple coordination sites for interactions with metal ions. nih.gov This facilitates the self-assembly of complex and functional supramolecular structures. The butyl group, in turn, can influence the solubility and packing of these architectures.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The 1,3,4-oxadiazole moiety is a well-established building block for such polymers due to its ability to act as a bridging ligand. While specific research on coordination polymers derived from this compound is not extensively documented, the principles of coordination chemistry suggest its high potential in this area. The nitrogen atoms of the oxadiazole ring and the amino group can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. The choice of metal ion and reaction conditions can be tailored to control the final architecture and properties of the polymer. For instance, studies on similar 2,5-disubstituted-1,3,4-oxadiazole ligands have demonstrated the formation of diverse coordination polymers with varying topologies.

The synthesis of such polymers typically involves the reaction of the oxadiazole ligand with a metal salt in a suitable solvent system, often employing techniques like solvothermal synthesis or slow evaporation to promote the growth of crystalline materials. The butyl group in this compound can play a crucial role in modulating the intermolecular interactions within the polymer network, potentially influencing its porosity and guest-hosting capabilities.

Beyond the formation of extended coordination polymers, this compound is a prime candidate for the formation of discrete supramolecular complexes with a variety of metal ions. The 1,3,4-oxadiazole nucleus, with its embedded donor atoms, can chelate metal ions, leading to the formation of stable complexes. Research on related 1,3,4-oxadiazole derivatives has shown their ability to form well-defined complexes with transition metals. researchgate.net

The coordination can occur through the nitrogen atom of the amino group and one of the adjacent ring nitrogen atoms, forming a five-membered chelate ring, which is a thermodynamically favorable arrangement. The specific coordination mode can be influenced by the nature of the metal ion, the solvent, and the presence of counter-ions. The resulting metal complexes can exhibit interesting photophysical, magnetic, and catalytic properties, making them attractive for various applications.

| Ligand System | Metal Ion(s) | Resulting Complex/Architecture | Reference |

| 2-Amino-5-R-1,3,4-thiadiazole | Cu(II), Ni(II) | Metal complexes with enhanced biological properties. | researchgate.net |

| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Antifungal metal complexes. | researchgate.net |

The ability of 1,3,4-oxadiazole derivatives to interact selectively with specific metal ions has led to their exploration as chemosensors. These sensors typically operate based on a change in a measurable signal, such as fluorescence or a colorimetric response, upon binding to the target ion. The 1,3,4-oxadiazole scaffold is advantageous for this purpose due to its inherent fluorescence and the potential for tuning its electronic properties through substitution.

While direct studies on this compound as a chemosensor are limited, analogous compounds have shown promise. For example, a 2-amino-5-substituted-1,3,4-oxadiazole derivative has been reported as a chemosensor for the detection of Ni(II) ions. The interaction with the metal ion leads to a detectable change in the spectroscopic properties of the molecule. The butyl group in this compound could enhance its solubility in various media, a desirable feature for practical sensor applications. The amino group provides a key binding site that can be involved in the selective recognition of metal ions.

| Sensor Compound | Target Ion | Sensing Mechanism | Reference |

| 2-Amino-5-substituted-1,3,4-oxadiazole | Ni(II) | Spectroscopic changes upon binding. | Not specified in provided text |

| Aniline derivatives with 1,3,4-oxadiazole | Various | Not specified | mdpi.com |

High Energy Density Materials (as a class of materials for structural integrity and formulation)

The field of high energy density materials (HEDMs) is constantly seeking new compounds that offer a superior balance of performance and stability. Nitrogen-rich heterocyclic compounds are at the forefront of this research due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. The 1,3,4-oxadiazole ring is recognized as a valuable building block in the design of energetic materials, contributing to both energy content and thermal stability. nih.govfrontiersin.orgfrontiersin.org

The incorporation of a 1,3,4-oxadiazole moiety into a molecule can enhance its density and oxygen balance, which are critical parameters for detonation performance. While this compound itself is not a primary explosive, it can be considered as a structural component or a precursor for more complex energetic materials. The amino group can be further functionalized, for instance, through nitration, to introduce energetic nitro groups. The butyl group, while not an energetic functional group itself, can influence the physical properties of the material, such as its melting point and sensitivity to mechanical stimuli. For example, the introduction of alkyl groups can sometimes lead to materials with lower melting points, which could be advantageous for melt-castable explosives.

| Energetic Material Backbone | Key Features | Detonation Performance | Reference |

| 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivatives | High decomposition temperature, low sensitivity | Acceptable detonation velocities and pressures | nih.gov |

| 1,2,4-Oxadiazole and 1,2,5-Oxadiazole backbones | High enthalpy of formation, good detonation performance, extraordinary insensitivities | vD = 7,809–8,822 m/s, P = 27.2–35.2 GPa | frontiersin.orgfrontiersin.org |

Intermolecular Interactions and Crystal Engineering of 1,3,4 Oxadiazole Derivatives

Analysis of Non-Covalent Interactions in the Solid State

Hydrogen bonds are among the most significant interactions directing the molecular assembly in crystals of 2-amino-1,3,4-oxadiazole derivatives. nih.gov The amine group (N-H) acts as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring serve as acceptors.

N-H···N and N-H···O Interactions: In related structures, the amine group frequently forms robust hydrogen bonds with the nitrogen atoms of the oxadiazole ring of neighboring molecules, often leading to the formation of dimers or chains. nih.govluxembourg-bio.com For instance, N-H···N hydrogen bonds can create dimeric structures with an R²₂(8) graph set motif. nih.gov The oxygen atom of the oxadiazole ring is also a viable hydrogen bond acceptor, participating in N-H···O interactions that further stabilize the crystal packing. nih.gov In the case of 5-Butyl-1,3,4-oxadiazol-2-amine, one would expect prominent N-H···N and N-H···O hydrogen bonds to be key features of its crystal structure.

Resonance-Assisted Hydrogen Bonds (RAHB): In certain derivatives where the donor and acceptor are connected by a π-conjugated system, resonance-assisted hydrogen bonds can form. rsc.org These are particularly strong due to π-electron delocalization and can significantly enhance molecular planarity and thermal stability. rsc.org

A representative table of hydrogen bond geometries found in similar 1,3,4-oxadiazole (B1194373) structures is provided below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···N | 0.86 | 2.18 | 3.01 | 162 |

| N-H···O | 0.86 | 2.25 | 2.98 | 145 |

| C-H···N | 0.93 | 2.65 | 3.48 | 150 |

| C-H···O | 0.97 | 2.50 | 3.35 | 147 |

| Note: This table contains representative data from published studies on 1,3,4-oxadiazole derivatives and is intended for illustrative purposes. |

The electron-deficient 1,3,4-oxadiazole ring is known to participate in π-π stacking interactions, which are vital for the stabilization of crystal structures. nih.govacs.org These interactions can occur between two oxadiazole rings (homo-stacking) or between an oxadiazole ring and another aromatic system (hetero-stacking). nih.gov Database surveys have confirmed the prevalence of these interactions, with hundreds of examples found in the Cambridge Structural Database (CSD) for 1,3,4-oxadiazole-containing compounds. nih.gov The geometry of these interactions can vary from parallel face-to-face to parallel-displaced or T-shaped arrangements, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. For this compound, π-π stacking between the oxadiazole rings would be an expected feature, contributing to the formation of columnar or layered structures. researchgate.netnih.gov

In addition to hydrogen bonding and π-π stacking, other weaker interactions play a role in the crystal engineering of these compounds.

C-H···π Interactions: The C-H bonds of the butyl group in this compound can interact with the π-system of the oxadiazole ring of an adjacent molecule. These C-H···π interactions are important for organizing molecules in the solid state, particularly where stronger interactions are directionally saturated. rsc.org

Halogen Bonding: While not applicable to this compound itself, in halogenated derivatives, halogen bonds (C-X···N/O, where X = Cl, Br, I) can be a powerful tool for directing crystal packing, often competing with or complementing hydrogen bonds.

Advanced Topological Analysis of Crystal Packing and Intermolecular Forces

To gain a more quantitative and detailed understanding of the intermolecular forces at play, advanced computational and analytical techniques are employed. These methods provide a visual and numerical breakdown of the interactions within the crystal lattice.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. rsc.orgresearchgate.net The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

The information from the Hirshfeld surface is distilled into a 2D fingerprint plot, which plots the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). nih.gov This plot provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show:

Sharp spikes corresponding to strong N-H···N and N-H···O hydrogen bonds. rsc.org

A significant contribution from H···H contacts, arising from the butyl group and other hydrogen atoms.

Wings characteristic of C-H···π interactions. rsc.org

Contributions from H···N/N···H and H···O/O···H contacts, which can be quantified as a percentage of the total Hirshfeld surface area. rsc.org

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |

| H···H | 40 - 50% |

| O···H / H···O | 10 - 20% |

| N···H / H···N | 8 - 15% |

| C···H / H···C | 5 - 10% |

| C···C (π-π stacking) | 3 - 7% |

| Note: This table shows typical percentage contributions for related heterocyclic compounds and is for illustrative purposes. |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. rsc.org Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

For hydrogen bonds and other closed-shell interactions, the value of ρ(r) is relatively low, and ∇²ρ(r) is positive. researchgate.net

QTAIM analysis can confirm the existence and characterize the strength of the various hydrogen bonds (N-H···N, C-H···O, etc.) and other weak interactions suggested by the crystal structure and Hirshfeld analysis. nih.govresearchgate.net This method allows for a clear distinction between different types of non-covalent contacts and provides a quantitative measure of their strengths.

Reduced Density Gradient (RDG) Analysis

Theoretical investigations on various 1,3,4-oxadiazole derivatives have employed methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which provide similar insights to RDG analysis. nih.govnih.govtandfonline.com These studies reveal a landscape of weak intermolecular interactions that govern the crystal packing. For a molecule like this compound, we can anticipate a range of interactions.

The primary interactions would likely involve the amino group and the nitrogen atoms of the oxadiazole ring, which are capable of acting as hydrogen bond donors and acceptors, respectively. The flexible butyl chain would primarily engage in weaker van der Waals interactions. The π-system of the oxadiazole ring can also participate in π-stacking or C-H···π interactions. nih.gov

Table 1: Predicted Non-Covalent Interactions in this compound and their Expected Signatures in RDG Analysis

| Interaction Type | Interacting Atoms/Groups | Expected RDG Signature |

| Hydrogen Bonding | N-H···N (intermolecular) | Strong, low-density, low-gradient spikes |

| Hydrogen Bonding | N-H···O (intermolecular) | Strong, low-density, low-gradient spikes |

| van der Waals | Butyl chain C-H···H-C | Broad, low-density, low-gradient regions |

| C-H···π | Butyl C-H···Oxadiazole ring | Weaker, low-density, low-gradient features |

| π···π Stacking | Oxadiazole ring···Oxadiazole ring | Broad, low-density regions between rings |

The RDG scatter plots for such a system would be expected to show distinct spikes in the low-density, low-gradient region, indicative of hydrogen bonds. Broader, more diffuse regions in the same area of the plot would signify the presence of weaker van der Waals forces contributed by the butyl substituent.

Crystal Engineering Strategies for Tailored Solid-State Properties

Crystal engineering aims to design and synthesize crystalline solids with desired physicochemical properties by controlling the intermolecular interactions. For 1,3,4-oxadiazole derivatives, several strategies have been effectively employed to guide their self-assembly in the solid state. These strategies can be extrapolated to the rational design of crystalline forms of this compound.

A predominant strategy in the crystal engineering of amino-substituted oxadiazoles (B1248032) is the utilization of robust hydrogen bonding motifs. rsc.orgresearchgate.netnih.gov The 2-amino group provides a hydrogen bond donor (N-H), while the nitrogen atoms of the oxadiazole ring act as acceptors. This can lead to the formation of predictable supramolecular synthons, such as dimers or chains. For instance, in the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine, molecules are linked by N-H···N hydrogen bonds, forming double-stranded chains. researchgate.netnih.gov A similar arrangement could be envisioned for the butyl analogue.

The introduction of different substituent groups allows for the fine-tuning of crystal packing. The butyl group in this compound, being a flexible alkyl chain, would likely introduce a significant degree of van der Waals interactions, potentially leading to interdigitated packing arrangements to maximize space filling.

Furthermore, the strategic introduction of other functional groups can promote specific interactions. For example, co-crystallization with molecules capable of forming strong hydrogen bonds with the amino or oxadiazole moieties could be a viable strategy to create new solid forms with altered properties.

Table 2: Potential Crystal Engineering Strategies for this compound

| Strategy | Rationale | Potential Outcome |

| Self-Assembly via H-Bonding | Utilize the N-H donor and N/O acceptors to form predictable synthons. | Formation of dimers, chains, or sheets, leading to robust crystal structures. |

| Co-crystallization | Introduce co-formers with complementary hydrogen bonding sites (e.g., carboxylic acids, amides). | Creation of new multi-component crystals with modified solubility, stability, and melting point. |

| Manipulation of Substituents | Modify the alkyl chain length or introduce aromatic groups. | Alter the balance of van der Waals, C-H···π, and π···π interactions to influence packing motifs. |

| Solvent Selection | Crystallization from different solvents can lead to the formation of solvates or different polymorphs. | Discovery of new crystalline forms with potentially different properties. |

常见问题

Q. What are the common synthetic routes for 5-Butyl-1,3,4-oxadiazol-2-amine, and how can their efficiency be optimized?